molecular formula C20H21ClN2O6S B11244339 Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate

Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate

Cat. No.: B11244339
M. Wt: 452.9 g/mol
InChI Key: OTMROTUHZQTMCD-UHFFFAOYSA-N
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Description

METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazepine ring, a chlorinated aromatic ring, and a methanesulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the chlorinated aromatic ring and the methanesulfonyl group. The final step involves the esterification of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: Its unique structure allows for the study of molecular interactions and biological pathways, contributing to our understanding of cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, offering unique properties for various applications.

Mechanism of Action

The mechanism of action of METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE
  • METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-ETHYLBENZOATE

Uniqueness

Compared to similar compounds, METHYL 3-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-2-METHYLBENZOATE stands out due to its specific substitution pattern and functional groups. These features confer unique chemical properties, such as enhanced reactivity and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 3-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]-2-methylbenzoate

InChI

InChI=1S/C20H21ClN2O6S/c1-12-14(20(25)28-2)5-4-6-15(12)22-19(24)18-9-10-23(30(3,26)27)16-11-13(21)7-8-17(16)29-18/h4-8,11,18H,9-10H2,1-3H3,(H,22,24)

InChI Key

OTMROTUHZQTMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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